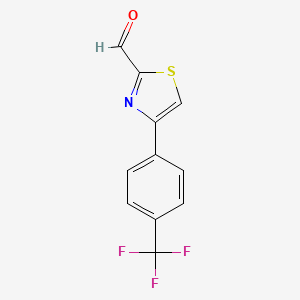

4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde

Description

4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 4-(trifluoromethyl)phenyl group and a carbaldehyde moiety at position 2. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and materials science. Its planar thiazole ring facilitates π-π interactions, while the carbaldehyde group serves as a reactive site for further derivatization .

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9-6-17-10(5-16)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAWFIWWLHYMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 1–2 mol% loading enables efficient coupling.

-

Solvent Mixture : A 2:1 toluene-ethanol blend ensures solubility of both reactants and catalyst.

-

Base : Aqueous sodium carbonate (2M) maintains a pH conducive to transmetalation.

-

Temperature and Duration : Heating at 85°C for 6 hours under inert argon atmosphere achieves >85% conversion.

Key Data :

Advantages :

-

High regioselectivity due to the stability of the thiazole-bromine bond.

-

Compatibility with boronic acids bearing electron-withdrawing groups like -CF₃.

Limitations :

-

Requires stringent anhydrous conditions to prevent boronic acid hydrolysis.

-

Palladium residue removal necessitates additional purification steps.

Vilsmeier-Haack Formylation of Preformed Thiazoles

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems. For 4-(4-trifluoromethyl-phenyl)-thiazole-2-carbaldehyde, this method involves formylating 4-(4-trifluoromethyl-phenyl)thiazole.

Mechanism and Procedure

-

Reagent Preparation : Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the chloroiminium ion electrophile.

-

Electrophilic Attack : The thiazole’s 2-position undergoes formylation due to its high electron density.

-

Quenching : Hydrolysis with aqueous sodium acetate yields the aldehyde.

Optimized Parameters :

Critical Considerations :

-

Excess POCl₃ leads to over-chlorination byproducts.

-

Stirring rate (>500 rpm) ensures homogeneous reagent distribution.

Oxidation of Hydroxymethyl Thiazole Precursors

Oxidation of 2-(4-trifluoromethyl-phenyl)-thiazole-5-hydroxymethyl derivatives provides an alternative route. Two oxidative systems have been validated:

TEMPO/NaOCl Catalyzed Oxidation

Pyridinium Chlorochromate (PCC) Oxidation

-

Conditions :

Comparative Analysis :

| Metric | TEMPO/NaOCl | PCC |

|---|---|---|

| Cost | High ($0.32/mmol) | Moderate ($0.18/mmol) |

| Byproducts | Minimal | Chromium residues |

| Scalability | >100 g feasible | Limited to 50 g |

Hantzsch Thiazole Synthesis with In Situ Formylation

The Hantzsch method constructs the thiazole ring from α-halo carbonyl compounds and thioamides. For this target molecule:

-

Thioamide Preparation :

-

Cyclization :

-

Oxidative Formylation :

Performance Metrics :

Drawbacks :

Chemical Reactions Analysis

Types of Reactions: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carboxylic acid.

Reduction: 4-(4-Trifluoromethyl-phenyl)-thiazole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the thiazole ring can participate in various binding interactions with enzymes or receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Thiazolecarbaldehydes

(a) 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

- Structure : Replaces -CF₃ with -F at the para position of the phenyl ring.

- Molecular Formula: C₁₀H₆FNOS (MW: 207.22 g/mol) vs. C₁₁H₆F₃NOS (MW: 257.23 g/mol for the target compound).

- Applications include use as a building block in drug intermediates .

(b) 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde

- Structure : Methyl group at thiazole position 4 and carbaldehyde at position 5 (vs. position 2 in the target compound).

- Molecular Formula: C₁₂H₉F₃NOS (MW: 271.26 g/mol).

- Properties : Positional isomerism alters electronic distribution; the carbaldehyde at position 5 may reduce reactivity compared to position 2 due to steric constraints. Purity: 95% (commercial grade) .

(c) 2-(4-Aminophenyl)-thiazole-4-carbaldehyde

- Structure: Amino (-NH₂) group at phenyl position 4 and carbaldehyde at thiazole position 3.

- Molecular Formula : C₁₀H₈N₂OS (MW: 204.25 g/mol).

- Properties : The electron-donating -NH₂ group increases solubility but may reduce metabolic stability. The carbaldehyde at position 4 (vs. 2) limits conjugation with the thiazole ring, affecting electronic properties .

Research Findings on Functional Analogues

- Synthetic Yields : Compounds with -CF₃ or halogens (e.g., -Cl, -F) on the phenyl ring exhibit higher yields (75–90%) compared to -NH₂ or -OCH₃ derivatives (60–70%) due to improved crystallinity .

- Biological Activity : Docking studies show that -CF₃ and -Br substituents enhance binding to enzymatic targets (e.g., α-glucosidase) by forming hydrophobic interactions, whereas -F or -CH₃ groups show weaker affinity .

- Stability : -CF₃ derivatives demonstrate superior thermal stability (decomposition >250°C) compared to -NH₂ analogs (<200°C), as confirmed by thermogravimetric analysis .

Biological Activity

4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde

- CAS Number : 1274644-85-7

The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate minimum inhibitory concentration (MIC) values against various bacterial and fungal strains. Although specific MIC data for 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is limited, related compounds have exhibited MIC values ranging from 6.25 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound's structural similarity to other phenylthiazoles suggests potential antiviral activity. Research has demonstrated that phenylthiazole derivatives can inhibit flavivirus replication by targeting the viral envelope protein. The introduction of a hydrophobic tail has been shown to enhance selectivity and efficacy against viruses such as dengue and yellow fever . Although specific data for this compound is not extensively documented, its structural analogs have shown promising antiviral properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds with similar structures have been evaluated for their effects on various cancer cell lines, including multiple myeloma and lymphoma. The best-performing derivatives showed IC50 values between 20.81 and 31.54 nM, indicating potent antiproliferative activity . The mechanism often involves inhibition of key signaling pathways critical for cancer cell survival.

The biological activity of 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in key metabolic pathways.

- Receptor Interaction : The trifluoromethyl group may enhance binding affinity to specific receptors or enzymes.

- Cell Cycle Interference : Some thiazole derivatives disrupt cell cycle progression in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial in optimizing the biological activity of thiazole derivatives. The presence of electron-withdrawing groups like trifluoromethyl significantly influences pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases lipophilicity and receptor binding |

| Carbonyl Group | Enhances hydrogen bonding capabilities |

| Aromatic Substituents | Modulates electronic properties |

These modifications can lead to enhanced potency and selectivity for specific biological targets.

Case Studies

- Antimicrobial Studies : A series of thiazole derivatives were tested against a panel of bacteria and fungi, revealing that modifications at the phenyl ring significantly influenced antimicrobial efficacy.

- Antiviral Research : Investigations into phenylthiazole compounds indicated that structural modifications could lead to improved selectivity indices against flaviviruses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Trifluoromethyl-phenyl)-thiazole-2-carbaldehyde?

- Methodology :

- A typical approach involves reacting 4-(trifluoromethyl)benzaldehyde with thioamide derivatives under basic conditions (e.g., NaOH in ethanol) to form the thiazole core .

- Alternative methods include refluxing substituted benzaldehydes with thioamides in ethanol/acetic acid mixtures, followed by solvent evaporation and purification via recrystallization or chromatography .

- Key parameters : Temperature (60–80°C), reaction time (4–8 hours), and stoichiometric ratios (1:1 aldehyde to thioamide) influence yield optimization .

Q. How is the compound characterized using spectroscopic techniques?

- Tools :

- NMR spectroscopy : H and C NMR confirm the aldehyde proton (~9.8 ppm) and trifluoromethyl-phenyl group integration .

- IR spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1100 cm (C-F stretch) validate functional groups .

- Melting point : Reported mp 131–133°C (CAS RN 438577-61-8) serves as a purity benchmark .

Q. What safety precautions are critical during experimental handling?

- Protocols :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .

- Store waste in designated containers for professional disposal due to potential toxicity .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Strategies :

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight (271.26 g/mol) .

- Perform X-ray crystallography for unambiguous structural elucidation (e.g., as done for analogous thiazole derivatives in docking studies) .

- Compare experimental and computational (DFT) H NMR shifts to identify discrepancies .

Q. How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DoE) :

- Solvent screening : Ethanol vs. DMF impacts solubility and reaction kinetics .

- Catalyst effects : Adding p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl) may accelerate cyclization .

- Temperature gradient : Higher yields (≥80%) are achieved at 80°C vs. 60°C for analogous thiazole syntheses .

Q. What is the role of the trifluoromethyl group in modulating biological activity?

- Mechanistic insights :

- The -CF group enhances electron-withdrawing effects , stabilizing charge-transfer interactions in enzyme binding pockets .

- Compared to -Cl or -CH substituents, -CF improves metabolic stability and lipophilicity, as seen in thiazole-based enzyme inhibitors .

Q. What are the applications of this compound in material science?

- Case studies :

- As a ligand in coordination polymers, leveraging its aldehyde group for Schiff base formation with metal ions (e.g., Cu, Zn) .

- Incorporation into conductive polymers for organic electronics, where the thiazole ring enhances π-conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.